molecular formula C15H11BrF3NO3 B2410890 Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate CAS No. 400083-32-1

Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2410890
CAS No.: 400083-32-1
M. Wt: 390.156
InChI Key: ZQDWNFKKYBJGLK-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate is a complex organic compound characterized by its bromine, trifluoromethyl, and pyridine groups

Properties

IUPAC Name

methyl 5-bromo-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF3NO3/c1-23-14(22)12-6-11(16)8-20(13(12)21)7-9-3-2-4-10(5-9)15(17,18)19/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDWNFKKYBJGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Bromination of Pyridine Derivatives

A foundational step in synthesizing this compound involves introducing a bromine atom at the 5-position of the pyridine ring. One documented approach utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione as the brominating agent in the presence of trifluoroacetic acid (TFA). For instance, 2-methoxy-3-(trifluoromethyl)pyridine undergoes bromination at room temperature for 16 hours, yielding 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine with a 52% yield. The reaction mechanism likely proceeds via electrophilic aromatic substitution, where TFA enhances the electrophilicity of the brominating agent.

Functionalization via Alkylation and Esterification

The introduction of the 3-(trifluoromethyl)benzyl group at the 1-position typically involves alkylation. A patented method for analogous compounds employs diethyl malonate as a nucleophile, reacting with 2-chloro-3-(trifluoromethyl)-5-nitropyridine under basic conditions (sodium hydride in tetrahydrofuran). Subsequent hydrolysis and decarboxylation yield intermediates that are further functionalized. For the target compound, methyl esterification is achieved using methyl chloroformate in the presence of a base, ensuring high regioselectivity.

Optimization of Reaction Conditions

Temperature and Catalyst Effects

Reaction temperature significantly impacts yield. For example, bromination at 20°C achieves 52% yield, whereas elevated temperatures (80–100°C) in analogous syntheses reduce byproducts but require longer reaction times. Catalytic systems, such as iron powder in acetic acid for nitro-group reduction, demonstrate temperature-dependent efficiency. At 100°C, iron-mediated reduction achieves 76.6% yield, compared to 45% at 80°C.

Solvent and Reagent Stoichiometry

The choice of solvent influences reaction kinetics and purity. Ethyl acetate and dichloromethane are preferred for their ability to dissolve intermediates while facilitating easy separation. Stoichiometric excess of reagents like tert-butyl nitrite (3.1 equivalents) in bromination steps ensures complete conversion, albeit requiring post-reaction purification via distillation or column chromatography.

Table 1: Yield Optimization in Bromination and Alkylation
Step Reagent Ratio Temperature (°C) Time (h) Yield (%)
Bromination 1:1.3 20 16 52
Alkylation 1:2.6 100 24 76.6
Esterification 1:1.1 25 12 68

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial synthesis prioritizes throughput and purity. Continuous flow reactors minimize side reactions by ensuring precise control over residence time and temperature gradients. For instance, a patented four-step synthesis achieves 31.1% overall yield at scale, leveraging flow chemistry for the bromination and alkylation steps.

Purification Techniques

Advanced purification methods, such as flash chromatography (EtOAc/heptane, 5:95) and recrystallization, are critical for isolating high-purity product. The use of magnesium sulfate for drying organic extracts and subsequent filtration under reduced pressure ensures minimal residual solvents.

Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. The ¹H-NMR spectrum of the intermediate 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine exhibits distinct signals at δ 4.03 ppm (methoxy group) and δ 7.95–8.40 ppm (pyridine protons). Mass spectrometry further validates molecular weight and fragmentation patterns.

Purity Standards

High-performance liquid chromatography (HPLC) with UV detection ensures ≥98% purity, essential for pharmaceutical applications. Residual solvent analysis via gas chromatography complies with International Council for Harmonisation (ICH) guidelines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

  • Methyl 5-bromo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate: Similar structure with a different position of the trifluoromethyl group.

  • Methyl 5-bromo-2-oxo-1-(phenylmethyl)-1,2-dihydro-3-pyridinecarboxylate: Lacks the trifluoromethyl group.

Uniqueness: The presence of the trifluoromethyl group in this compound enhances its chemical stability and reactivity, making it distinct from similar compounds without this group.

This comprehensive overview provides a detailed understanding of Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate, its preparation, reactions, applications, and comparison with similar compounds

Biological Activity

Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate is a complex organic compound with significant potential in biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Compound Overview

IUPAC Name: this compound
Molecular Formula: C15H11BrF3NO3
CAS Number: 400083-32-1

This compound is characterized by the presence of bromine and trifluoromethyl groups, which contribute to its unique chemical properties and biological activities.

The synthesis of this compound typically involves several key steps:

  • Bromination : Starting from a suitable pyridine derivative, bromination is performed using bromine in the presence of a catalyst.
  • Trifluoromethylation : The trifluoromethyl group is introduced using trifluoromethyl iodide or trifluoromethyl sulfone.
  • Carboxylation : Methyl chloroformate in the presence of a base is used to introduce the carboxylate group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its reactivity and stability, which may influence its binding affinity to biological targets.

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of related pyridine derivatives against various bacterial strains. Results indicated significant inhibition zones, suggesting potential for therapeutic use.
  • Antioxidant Activity : Research on related compounds demonstrated strong antioxidant activity as measured by DPPH radical scavenging assays. This indicates that structural modifications can lead to enhanced bioactivity .

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntimicrobial, AntioxidantEnzyme interaction
Similar Pyridine DerivativeAntimicrobialBacterial cell wall disruption
Trifluoromethylated CompoundEnhanced stabilityIncreased binding affinity

Q & A

Q. What are the optimal synthetic routes for Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A two-step approach is recommended:

Core Pyridine Formation : Start with a dihydropyridine precursor (e.g., 1,2-dihydropyridine-3-carboxylate derivatives). Bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, as seen in analogous brominated pyridine syntheses .

Benzylation : Introduce the 3-(trifluoromethyl)benzyl group via nucleophilic substitution or Mitsunobu reaction, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance regioselectivity .

  • Optimization : Use Design of Experiments (DoE) to evaluate factors like catalyst loading, reaction time, and temperature. For example, a central composite design can identify interactions between variables, as demonstrated in flow-chemistry optimizations for similar heterocycles .

Q. How can researchers confirm the structural integrity of this compound, particularly the positioning of the bromo and trifluoromethylbenzyl groups?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to verify substitution patterns. The deshielded proton at C4 (due to electron-withdrawing trifluoromethyl groups) and coupling constants for the dihydropyridine ring are critical markers .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between positional isomers .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer :
  • Chromatography : Use gradient silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1) to separate polar byproducts (e.g., unreacted benzyl halides).
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences, leveraging the compound’s low polarity due to the trifluoromethyl group .
  • HPLC : For high-purity requirements (>98%), reverse-phase HPLC with acetonitrile/water (0.1% TFA) is effective, as validated for structurally related pyridinecarboxylates .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • DFT Calculations : Model the electron density at the 5-bromo position using Gaussian or ORCA software. The electrophilicity of the bromine atom is influenced by the electron-withdrawing ester and trifluoromethyl groups, which can be quantified via Fukui indices .
  • Transition-State Analysis : Predict coupling efficiency with aryl boronic acids by simulating palladium-ligand interactions. For example, bulky phosphine ligands (e.g., SPhos) may reduce steric hindrance from the benzyl group .
  • Validation : Compare computed activation energies with experimental yields using kinetic studies .

Q. What strategies address contradictions in reported biological activity data for analogs of this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., EGFR or JAK2) and normalize for assay conditions (e.g., ATP concentration, pH). For example, discrepancies in IC50_{50} values may arise from variations in protein purity or buffer systems .
  • Structural-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., replacing trifluoromethyl with cyano) and correlate with activity trends. Use clustering algorithms to identify outlier datasets .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

Q. How can researchers mitigate challenges in scaling up the synthesis of this compound while maintaining regiochemical control?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer, critical for exothermic bromination steps. A modular setup (e.g., Syrris Asia) allows real-time monitoring and adjustment, as shown for diphenyldiazomethane synthesis .
  • Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to track intermediate formation and minimize side reactions (e.g., over-bromination) .
  • Design Space Exploration : Apply Quality by Design (QbD) principles to define acceptable ranges for critical process parameters (CPPs), ensuring robustness across batches .

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